1,2,3-Tris(bromomethyl)benzene
Overview
Description
1,2,3-Tris(bromomethyl)benzene is an organic compound with the molecular formula C9H9Br3. It consists of a benzene ring substituted with three bromomethyl groups at the 1, 2, and 3 positions. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
1,2,3-Tris(bromomethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2,3-trimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures . The reaction proceeds as follows:
C6H3(CH3)3+3NBS→C6H3(CH2Br)3+3Succinimide
Chemical Reactions Analysis
1,2,3-Tris(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reduction: The compound can be reduced to 1,2,3-trimethylbenzene using reducing agents like lithium aluminum hydride.
Cross-Linking: It can act as a cross-linker in polymer chemistry, forming networks with other monomers through Friedel-Crafts alkylation reactions.
Scientific Research Applications
1,2,3-Tris(bromomethyl)benzene has several applications in scientific research:
Peptide Cyclization: It is used as a linker in the synthesis of bicyclic peptides, which are valuable in drug discovery for targeting protein-protein interactions.
Polymer Chemistry: The compound is utilized in the synthesis of microporous polymers for selective adsorption of gases like carbon dioxide and hydrogen.
Material Science: It serves as a building block for the synthesis of dendrimers and light-emitting oligomers, which have applications in organic electronics.
Mechanism of Action
The mechanism of action of 1,2,3-Tris(bromomethyl)benzene primarily involves its ability to form covalent bonds with nucleophiles. The bromomethyl groups are highly reactive towards nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and cross-linking reactions .
Comparison with Similar Compounds
1,2,3-Tris(bromomethyl)benzene can be compared with other similar compounds such as 1,3,5-Tris(bromomethyl)benzene and 1,2,4-Tris(bromomethyl)benzene. While all these compounds have three bromomethyl groups attached to a benzene ring, their positional isomerism leads to different reactivities and applications:
1,3,5-Tris(bromomethyl)benzene: This compound has the bromomethyl groups at the 1, 3, and 5 positions, making it symmetrical and often used in the synthesis of dendrimers and ligands.
1,2,4-Tris(bromomethyl)benzene: With bromomethyl groups at the 1, 2, and 4 positions, this compound has different steric and electronic properties, affecting its reactivity and suitability for specific applications.
Properties
IUPAC Name |
1,2,3-tris(bromomethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVRSFEBCDJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305441 | |
Record name | 1,2,3-Tris(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370069-67-3 | |
Record name | 1,2,3-Tris(bromomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370069-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Tris(bromomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-tris(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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